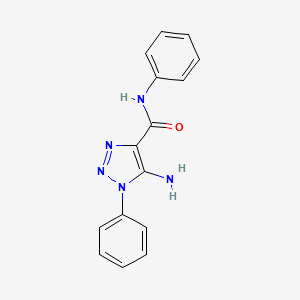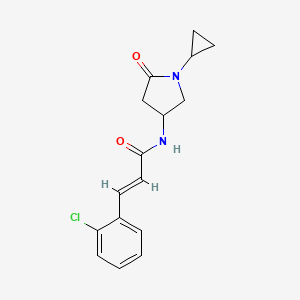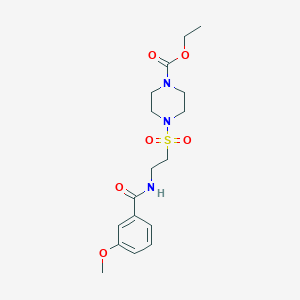
5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide” is a compound that contains a 1,2,3-triazole moiety . The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds . This motif is often seen in experimental drug candidates and approved drugs .
Synthesis Analysis
A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .
Molecular Structure Analysis
The molecular formula of “5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide” is C10H11N5O . The structure of this compound may be viewed using Java or Javascript .
Chemical Reactions Analysis
The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for the formation of these structures using a reliable, regioselective, and high-yielding process .
Scientific Research Applications
- Antiepileptic Agents : Researchers have explored the synthesis of 5-amino-1,2,3-triazole-4-carboxamide derivatives for their potential as antiepileptic agents. These compounds exhibit promising activity and may contribute to the development of new treatments .
- Calcium Channel Blockers : Carboxyamidotriazole, a derivative of 5-amino-1,2,3-triazole-4-carboxamide, acts as a calcium channel blocker. It shows potential in combating cancer by interfering with calcium signaling pathways .
- Complex 3D Networks : Salts of 5-amino-1,2,3-triazole-4-carboxamide form extensive hydrogen bonding interactions, leading to complex 3D networks. These networks contribute to high density, insensitivity, and thermal stability .
- CuAAC Reaction : The copper-catalyzed 1,3-dipolar Huisgen cycloaddition (CuAAC) of azides to alkynes (known as the “click reaction”) revolutionized triazole synthesis. 5-amino-1,2,3-triazole-4-carboxamide derivatives can be efficiently synthesized using this method .
- Researchers have synthesized all eight possible chiral derivatives of a triazole monomer via ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). These chiral 1,2,3-triazoles have applications in asymmetric synthesis and materials science .
- 5-amino-1,2,3-triazole-4-carboxamide derivatives have been investigated as organelle-specific perturbants in cellular studies, including human embryonic kidney cells (HEK293T) .
Medicinal Chemistry and Drug Development
Materials Science and Coordination Chemistry
Organic Synthesis and Click Chemistry
Chiral Triazoles
Biological Perturbants
Biochemical Assays and Screening
Mechanism of Action
Target of Action
It’s worth noting that triazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets within the body.
Mode of Action
Triazole derivatives are known to accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules . This suggests that the compound could interact with its targets in a variety of ways, potentially leading to a range of biochemical changes.
Biochemical Pathways
It’s known that indole derivatives, which share some structural similarities with this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
It’s known that triazole derivatives have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular level.
Action Environment
It’s known that the extensive hydrogen bonding interactions between the cations and anions in similar compounds can contribute greatly to their high density, insensitivity, and thermal stability . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by environmental factors such as temperature and pH.
properties
IUPAC Name |
5-amino-N,1-diphenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-14-13(15(21)17-11-7-3-1-4-8-11)18-19-20(14)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISAYSFLADZYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate](/img/structure/B2501816.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2501817.png)
![5-[(3-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile](/img/structure/B2501818.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2501819.png)
![methyl 4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)benzoate](/img/structure/B2501823.png)



![2-(4-acetylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2501829.png)


![[2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

